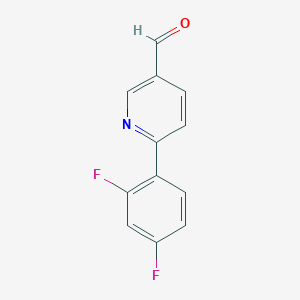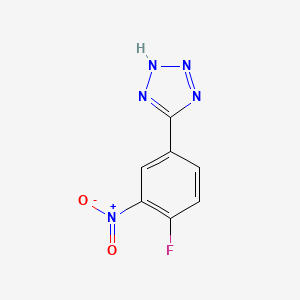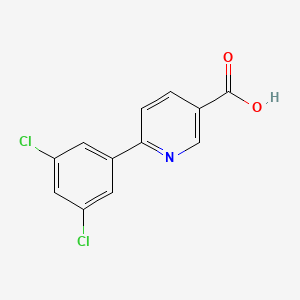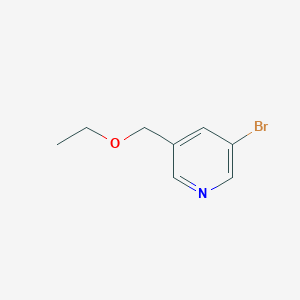
3-Bromo-5-(ethoxymethyl)pyridine
概要
説明
3-Bromo-5-(ethoxymethyl)pyridine is a brominated pyridine derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromo and ethoxymethyl groups on the pyridine ring makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, 5-(bromomethyl)-1-pyrrolinium bromides have been shown to undergo rearrangement with alkoxides to afford dialkoxypiperidines, which can be further converted into alkoxy piperidines and tetrahydropyridines . Similarly, 3-bromo-5-(2,5-difluorophenyl)pyridine has been synthesized via carbon-carbon coupling reactions, demonstrating the utility of brominated pyridines in constructing complex organic molecules . Another approach involved converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, which was then further reacted with ammonia and acetylated to yield 3-acetylamino-5-ethoxypyridine .
Molecular Structure Analysis
The molecular structure of brominated pyridines has been studied using various spectroscopic techniques and computational methods. For example, X-ray diffraction (XRD) and density functional theory (DFT) have been used to characterize the structure of novel pyridine derivatives, with good agreement between experimental and theoretical data . These studies provide insight into the electronic structure and potential reactivity of such compounds.
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions due to the reactivity of the bromine atom. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine illustrates the potential for nucleophilic substitution reactions involving the bromine atom . Additionally, the reactivity of bromine in brominated pyridines has been explored, with bromination reactions occurring preferentially at specific positions on the pyridine ring depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the substituents on the pyridine ring. For example, the introduction of ethoxymethyl groups can affect the boiling point, solubility, and stability of the compound. The presence of bromine can also impact the compound's reactivity, as seen in the synthesis of various derivatives . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, have been computed for related compounds, indicating potential bioactivity and nonlinear optical properties .
科学的研究の応用
Bromination in Pyridine Derivatives
The study by Kolder and Hertog (2010) on the tautomerism of hydroxypyridines highlights the bromination process in pyridine derivatives, where bromine enters the 3-position in various ethoxy derivatives of dihydroxypyridine. This research provides insights into the structural behavior and reaction pathways of compounds similar to "3-Bromo-5-(ethoxymethyl)pyridine" in synthetic chemistry applications (Kolder & Hertog, 2010).
Synthesis of Acyclic Pyridine C-Nucleosides
Hemel et al. (1994) discussed the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, showcasing the versatility of brominated pyridine derivatives in nucleoside synthesis. This work demonstrates the potential of such compounds in the development of novel nucleoside analogs with potential biological applications (Hemel et al., 1994).
Liquid Crystalline Compounds Synthesis
The research by Chia, Shen, and Lin (2001) introduces a novel synthesis approach for pyridine-containing liquid crystalline compounds, utilizing a regioselective reaction involving 3-substituted N-ethoxycarbonylpyridinium chloride. This highlights the role of brominated pyridine derivatives in the development of materials with unique physical properties (Chia, Shen, & Lin, 2001).
Spectroscopic and Optical Studies
The study by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine provides spectroscopic and optical characterization, demonstrating the significance of brominated pyridine derivatives in material science and molecular spectroscopy. This research may offer a foundation for further studies on similar compounds like "3-Bromo-5-(ethoxymethyl)pyridine" (Vural & Kara, 2017).
Antitumor Activity and Stereochemistry
Zhou et al. (2015) explored the antitumor activity and stereochemistry of brominated pyridine sulfonamides, providing a perspective on the therapeutic potential of such compounds. This research underscores the medicinal chemistry applications of brominated pyridine derivatives (Zhou et al., 2015).
Quantum Mechanical and Biological Activity Investigations
Ahmad et al. (2017) conducted density functional theory (DFT) studies and biological activity evaluations on novel pyridine derivatives, highlighting the potential of brominated pyridine compounds in drug discovery and theoretical chemistry (Ahmad et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-bromo-5-(ethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVSZPZCBIDGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(ethoxymethyl)pyridine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

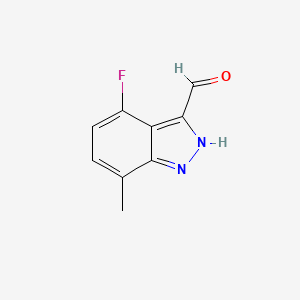
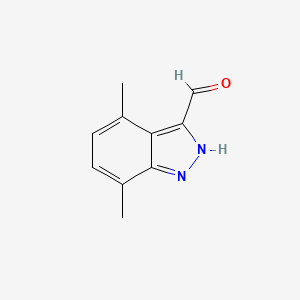
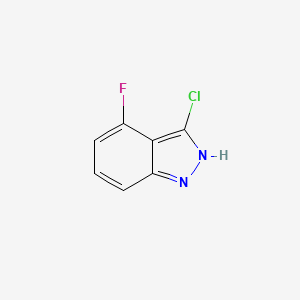
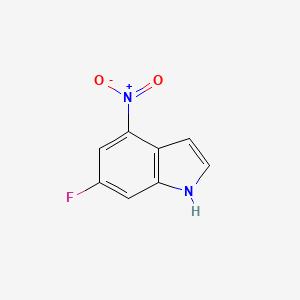
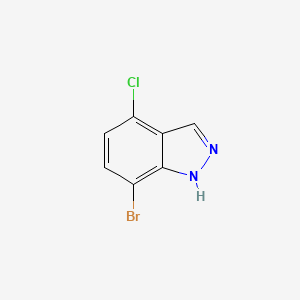
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
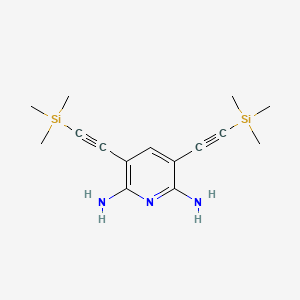
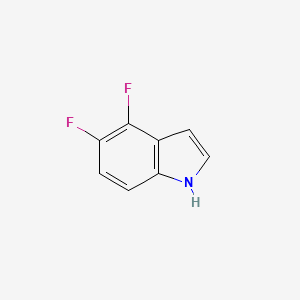
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
